1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major
CAS No.: 1189477-14-2
Cat. No.: VC0018950
Molecular Formula: C14H9Cl3O2
Molecular Weight: 317.586
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1189477-14-2 |
|---|---|
| Molecular Formula | C14H9Cl3O2 |
| Molecular Weight | 317.586 |
| IUPAC Name | 1-[5-chloro-2-(2,4-dichloro-3,5-dideuteriophenoxy)phenyl]ethanone |
| Standard InChI | InChI=1S/C14H9Cl3O2/c1-8(18)11-6-9(15)2-4-13(11)19-14-5-3-10(16)7-12(14)17/h2-7H,1H3/i3D,7D |
| Standard InChI Key | RVZFFCSCPXYAPX-MKANTAFVSA-N |
| SMILES | CC(=O)C1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
Synthesis and Preparation Methods
Purification and Characterization
Following synthesis, rigorous purification procedures are necessary to isolate the desired deuterated compound from reaction mixtures and potential by-products. Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy, which clearly identifies the presence and position of deuterium atoms through the absence of corresponding hydrogen signals. Mass spectrometry provides additional confirmation of successful deuteration through the characteristic mass shift resulting from the replacement of hydrogen with heavier deuterium atoms.
Applications in Research and Industry
Use in Analytical Chemistry
The primary application of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major is as an internal standard or reference compound in analytical chemistry. The strategic incorporation of deuterium creates a compound that behaves chemically almost identically to its non-deuterated counterpart while being distinguishable by mass spectrometric techniques. This property makes it invaluable for quantitative analysis, where it can be added to samples to control for variations in extraction efficiency, instrument performance, or matrix effects. The compound is particularly useful in studies where the non-deuterated analog is being measured or traced through complex biological or environmental systems.
Metabolic and Pharmacokinetic Studies
In pharmaceutical research, deuterated compounds like 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major serve as important tools for elucidating metabolic pathways and pharmacokinetic profiles. The deuterium label allows researchers to track the compound through biological systems while maintaining nearly identical chemical properties to the unlabeled compound. This approach provides valuable insights into drug metabolism, bioavailability, and potential metabolite formation. The specific positioning of deuterium atoms at the alpha position of the ethanone group may slow metabolic processes that involve this site, potentially revealing rate-determining steps in metabolism.
Applications in Organic Synthesis
Beyond its analytical applications, 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major serves as a valuable reagent in organic synthesis . The presence of the ethanone group provides a versatile handle for further chemical transformations, including aldol condensations, reductions, and oxidations. The deuterium labeling offers opportunities to study reaction mechanisms through kinetic isotope effects, providing insights into transition states and reaction pathways that would be difficult to obtain through other means.
| Quantity | Price |
|---|---|
| 5mg | 266.00 € |
| 50mg | 1,772.00 € |
These prices reflect the specialized nature of deuterated compounds and the complex synthesis procedures required for their production . The significant cost increase for larger quantities is typical for specialized research compounds and represents a considerable investment for research laboratories.
Related Compounds and Comparative Analysis
Structural Analogs and Derivatives
The compound family includes several related structures, including the non-deuterated parent compound 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]ethanone (CAS: 211125-94-9) and the more extensively deuterated analog 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 (CAS: 1189886-69-8) . The d3 variant contains three deuterium atoms, likely incorporating an additional deuterium on either the phenyl ring or the methyl group of the ethanone function. These compounds share similar chemical properties but differ in their mass spectrometric signatures, making them suitable for different analytical applications.
Comparative Properties
The table below summarizes the key characteristics of 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major in comparison with its related compounds:
| Property | 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major | 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenyl]ethanone (Parent) | 1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d3 |
|---|---|---|---|
| CAS Number | 1189477-14-2 | 211125-94-9 | 1189886-69-8 |
| Molecular Formula | C₁₄H₇Cl₃O₂D₂ | C₁₄H₉Cl₃O₂ | C₁₄H₉Cl₃O₂ (with 3D) |
| Number of Deuterium Atoms | 2 | 0 | 3 |
| Primary Applications | Organic synthesis, internal standard | Precursor compound | Tracer compound, internal standard |
This comparison illustrates the strategic modifications made to create deuterated variants with specific analytical applications while maintaining the core chemical structure and reactivity .
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